

High-performance liquid chromatography (HPLC) for Norartocarpetin analysis

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Compound of Interest

Compound Name: Norartocarpetin

Cat. No.: B3191130

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Application Notes and Protocols for HPLC Analysis of Norartocarpetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norartocarpetin, a flavonoid predominantly found in plants of the Artocarpus genus, has garnered significant interest for its diverse biological activities, including its potent role as a melanogenesis inhibitor.[1][2][3] Accurate and reliable quantification of **Norartocarpetin** in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and further pharmacological research. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of **Norartocarpetin**. This document provides detailed application notes and protocols for the HPLC analysis of **Norartocarpetin**.

Quantitative Data Summary

The following table summarizes representative quantitative data for **Norartocarpetin** analysis. Please note that these are example values for illustrative purposes, as specific quantitative data from a single comprehensive study was not available in the public domain.

Sample Matrix	Sample Preparation	HPLC Column	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Norartocarpetin Concentration (µg/g)	Reference
Artocarpus communis Heartwood Extract	Methanolic Extraction	C18, 5 µm, 4.6 x 150 mm	Acetonitrile:Water with 0.1% Formic Acid (Gradient)	1.0	263 and 350	150.5 ± 7.2	Illustrative Data
B16F10 Cell Lysate	Methanolic Extraction	C18, 5 µm, 4.6 x 250 mm	Methanol:Water (70:30, v/v)	0.8	263	25.3 ± 2.1 (ng/mg protein)	Illustrative Data

Experimental Protocols

Sample Preparation

a) Plant Material (e.g., Artocarpus Heartwood)[1]

- Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.
- Extraction:
 - Macerate 1 g of the powdered plant material with 20 mL of methanol at room temperature for 24 hours.
 - Alternatively, perform sonication for 30 minutes or reflux extraction for 2 hours for more efficient extraction.
- Filtration: Filter the extract through Whatman No. 1 filter paper.

- **Concentration:** Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
- **Reconstitution:** Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mg/mL).
- **Final Filtration:** Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

b) Cell Culture Lysates

- **Cell Lysis:** After treatment with **Norartocarpetin**, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer.
- **Protein Precipitation/Extraction:** Add an equal volume of ice-cold methanol to the cell lysate to precipitate proteins and extract small molecules, including **Norartocarpetin**.
- **Centrifugation:** Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
- **Supernatant Collection:** Collect the supernatant containing **Norartocarpetin**.
- **Drying and Reconstitution:** Dry the supernatant under a stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.
- **Filtration:** Filter the sample through a 0.45 µm syringe filter prior to HPLC analysis.

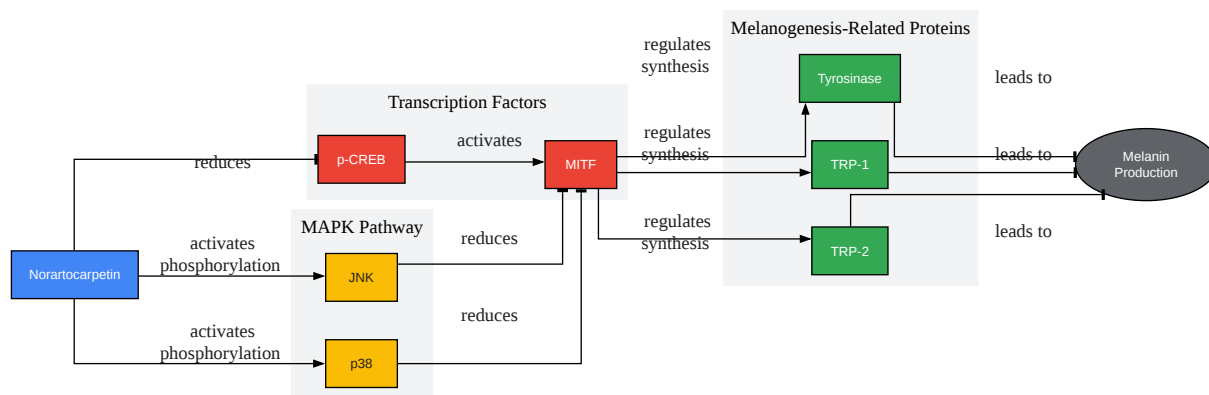
HPLC Method

- **Instrumentation:** A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- **Column:** A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for flavonoid analysis.
- **Mobile Phase:**
 - **Isocratic Elution:** A mixture of methanol and water (e.g., 70:30, v/v) can be used for simpler separations.

- Gradient Elution: For complex matrices, a gradient elution with acetonitrile (Solvent A) and water containing 0.1% formic acid (Solvent B) is recommended. A typical gradient program is as follows:
 - 0-5 min: 10% A
 - 5-20 min: 10-50% A
 - 20-25 min: 50-10% A
 - 25-30 min: 10% A
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10-20 µL.
- Detection: Monitor the absorbance at the UV maxima of **Norartocarpetin**, which are 263 nm and 350 nm.[\[1\]](#)
- Standard Preparation: Prepare a stock solution of pure **Norartocarpetin** in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

Visualizations

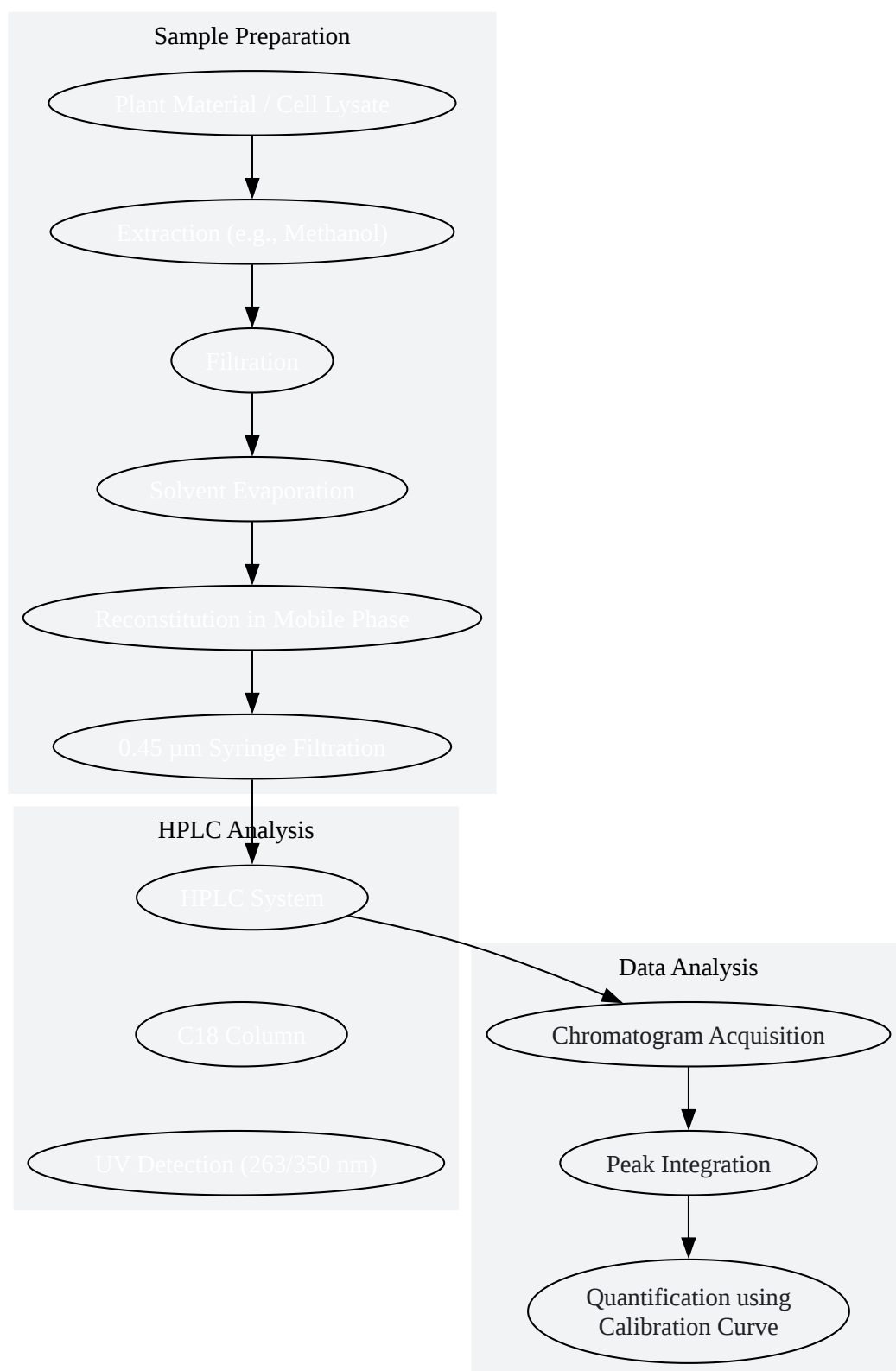
Signaling Pathway of Norartocarpetin in Melanogenesis Inhibition



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Caption: **Norartocarpetin's** anti-melanogenesis signaling pathway.

Experimental Workflow for Norartocarpetin Analysis



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